molecular formula C8H16 B12001354 trans-6-Methyl-3-heptene CAS No. 66225-20-5

trans-6-Methyl-3-heptene

Cat. No.: B12001354
CAS No.: 66225-20-5
M. Wt: 112.21 g/mol
InChI Key: PMPISKBGRHSPEE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-6-Methyl-3-heptene: is an organic compound with the molecular formula C8H16 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is also known by its IUPAC name, (3E)-6-methylhept-3-ene . The structure of this compound includes a double bond between the third and fourth carbon atoms, with a methyl group attached to the sixth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Methyl-3-heptene can be achieved through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 6-methyl-3-heptanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the elimination of water and formation of the double bond.

    Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the stereochemistry of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale dehydration processes or catalytic dehydrogenation of alkanes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-6-Methyl-3-heptene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperoxybenzoic acid) and osmium tetroxide.

    Reduction: The compound can be reduced to form the corresponding alkane, 6-methylheptane, using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: this compound can participate in electrophilic addition reactions, where halogens (e.g., bromine or chlorine) add across the double bond to form dihalides.

Common Reagents and Conditions:

    Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (bromine, chlorine) in the presence of light or a catalyst.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: 6-Methylheptane.

    Substitution: Dihalides (e.g., 6-methyl-3,4-dibromoheptane).

Scientific Research Applications

Chemistry: trans-6-Methyl-3-heptene is used as a model compound in studies of alkene reactivity and stereochemistry. It serves as a reference compound in the development of new synthetic methodologies and catalytic processes.

Biology and Medicine: While specific biological applications of this compound are limited, its derivatives and related compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block for the production of more complex molecules .

Mechanism of Action

The mechanism of action of trans-6-Methyl-3-heptene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or acids. The stereochemistry of the compound influences the outcome of these reactions, often leading to specific regio- and stereoisomers .

Comparison with Similar Compounds

Similar Compounds:

    cis-6-Methyl-3-heptene: The cis isomer of trans-6-Methyl-3-heptene, differing in the spatial arrangement of substituents around the double bond.

    3-Methyl-3-heptene: A structural isomer with the double bond located at the third carbon but without the trans configuration.

    6-Methyl-1-heptene: An isomer with the double bond at the first carbon position.

Uniqueness: this compound is unique due to its specific trans configuration, which imparts distinct physical and chemical properties compared to its cis and other structural isomers. This configuration affects its reactivity, boiling point, and interactions with other molecules .

Properties

66225-20-5

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(E)-6-methylhept-3-ene

InChI

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h5-6,8H,4,7H2,1-3H3/b6-5+

InChI Key

PMPISKBGRHSPEE-AATRIKPKSA-N

Isomeric SMILES

CC/C=C/CC(C)C

Canonical SMILES

CCC=CCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.